molecular formula C10H9NOS B8446017 4-Amino-2-(2-thienyl)phenol

4-Amino-2-(2-thienyl)phenol

Cat. No.: B8446017
M. Wt: 191.25 g/mol
InChI Key: UHPYSQWCGLSXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(2-thienyl)phenol is a phenolic derivative featuring an amino group at the para position and a 2-thienyl substituent at the ortho position of the benzene ring. The thienyl group confers electronic and steric characteristics distinct from phenyl or heterocyclic substituents, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

4-amino-2-thiophen-2-ylphenol

InChI

InChI=1S/C10H9NOS/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h1-6,12H,11H2

InChI Key

UHPYSQWCGLSXEE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)N)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Phenolic Derivatives

The table below highlights key structural differences and similarities among 4-Amino-2-(2-thienyl)phenol and related compounds:

Compound Name Substituent at Position 2 Substituent at Position 4 Key Features Reference
This compound 2-Thienyl -NH₂ Thiophene ring enhances π-conjugation; potential antimicrobial applications. N/A
4-Amino-2-phenylphenol Phenyl -NH₂ Simpler aromatic substituent; used in dye intermediates.
4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol Benzooxazolyl -NH₂ Rigid heterocycle; predicted boiling point: 437.1°C; density: 1.321 g/cm³.
2-(2-Amino-thiazol-4-yl)-4-methyl-phenol Thiazolyl -CH₃ Thiazole moiety may enhance metal coordination; MW: 206.26 g/mol.
4-Amino-2-(methoxymethyl)phenol Methoxymethyl -NH₂ Increased hydrophilicity; used in pharmaceutical synthesis.

Physicochemical Properties

  • Solubility and Stability: Benzooxazolyl derivatives (e.g., CAS 313527-66-1) exhibit higher predicted boiling points (437.1°C) compared to simpler phenyl-substituted analogs, reflecting increased molecular rigidity . Methoxymethyl-substituted phenols (e.g., 4-Amino-2-(methoxymethyl)phenol) are more hydrophilic, favoring aqueous-phase reactions .
  • Electronic Effects: The electron-rich thienyl group in this compound may enhance electrophilic substitution reactivity compared to phenyl or methyl substituents.

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